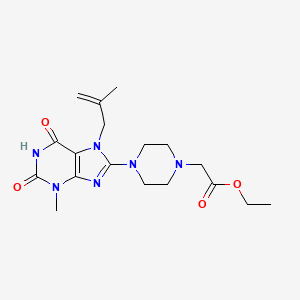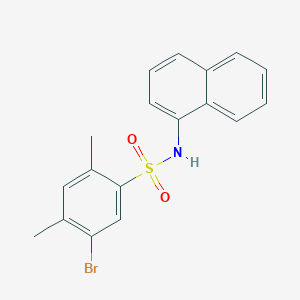
3-(2,4-dimethoxyphenyl)-7-methoxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-dimethoxyphenyl)-7-methoxy-2H-chromen-2-one, also known as DMC, is a naturally occurring compound found in various plant species. This compound has been the focus of extensive scientific research due to its potential medicinal properties.
Scientific Research Applications
Molecular Characterization and Biological Activity
A study by Rullah et al. (2015) investigated a similar compound, 2-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-6-methoxy-4H-chromen-4-one, focusing on its role as a selective COX-2 inhibitor. This research provides insights into the molecular conformation and binding interactions crucial for its selective activity, which can be relevant to understanding the characteristics of 3-(2,4-dimethoxyphenyl)-7-methoxy-2H-chromen-2-one in similar contexts (Rullah et al., 2015).
Synthesis and Complexation Study
The synthesis and complexation of chromenone crown ethers, including compounds similar to 3-(2,4-dimethoxyphenyl)-7-methoxy-2H-chromen-2-one, were examined by Gündüz et al. (2006). This research contributes to the understanding of the synthesis process and the potential applications of chromenone derivatives in various chemical contexts (Gündüz et al., 2006).
Antimicrobial Activity and Molecular Modeling
Mandala et al. (2013) explored a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives, including compounds structurally related to 3-(2,4-dimethoxyphenyl)-7-methoxy-2H-chromen-2-one. The study focused on their in vitro antimicrobial activity and structural characterization, offering insights into the potential antimicrobial applications of similar chromenone compounds (Mandala et al., 2013).
Photochromism in Chromene Crystals
Hobley et al. (2000) examined the photochromism of various chromene compounds, which could be relevant to understanding the photochemical properties of 3-(2,4-dimethoxyphenyl)-7-methoxy-2H-chromen-2-one. This study provides insights into the behavior of chromene compounds under light exposure, potentially useful in photochemical applications (Hobley et al., 2000).
Improved Synthesis Route
Research by Li (2014) on the improved synthesis route of 3-Amino-7,8-Dimethoxy-2H-chromen-2-one, a derivative of 3-(2,4-dimethoxyphenyl)-7-methoxy-2H-chromen-2-one, highlights advancements in synthesis methods. This study is significant for understanding efficient and environmentally friendly synthesis approaches for related compounds (Li, 2014).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound .
Result of Action
Similar compounds have been known to induce various molecular and cellular effects .
properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-7-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-20-12-5-4-11-8-15(18(19)23-16(11)9-12)14-7-6-13(21-2)10-17(14)22-3/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZBJUWPEPOOHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(methylsulfanyl)-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole](/img/structure/B2637083.png)
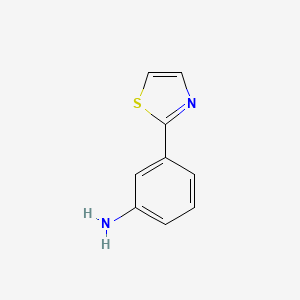
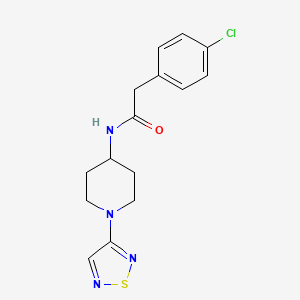
![3,5-Dichloro-2-methylpyrazolo[1,5-a]quinazoline](/img/structure/B2637088.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acrylamide](/img/structure/B2637089.png)
![N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-phenylpropanamide](/img/structure/B2637091.png)


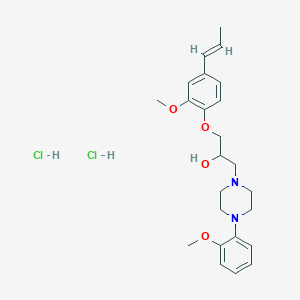
![3-benzyl-N-(4-(dimethylamino)phenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2637102.png)

![methyl 4-{[3-(4-ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate](/img/structure/B2637104.png)
